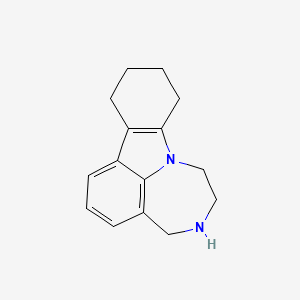

WAY 629

Beschreibung

Eigenschaften

Molekularformel |

C15H18N2 |

|---|---|

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene |

InChI |

InChI=1S/C15H18N2/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13/h3-4,6,16H,1-2,5,7-10H2 |

InChI-Schlüssel |

OIGHTPDWPMLMGT-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4 |

Kanonische SMILES |

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WAY-629: A Technical Guide to its Mechanism of Action as a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-629 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3][4] Its mechanism of action is centered on the activation of the 5-HT2C receptor, which leads to the initiation of a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[5][6] This activation results in the mobilization of intracellular calcium and subsequent modulation of neuronal activity.[2][6] WAY-629 has been utilized as a research tool to investigate the physiological roles of the 5-HT2C receptor, particularly in the regulation of appetite and feeding behavior.[1][3][4] This document provides a comprehensive overview of the mechanism of action of WAY-629, including its binding affinity and functional potency, the intricacies of the downstream signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of WAY-629 is characterized by its high affinity and selective agonist activity at the human 5-HT2C receptor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity of WAY-629 for Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT2C | 56[2] |

| 5-HT2A | 2350[2] |

| 5-HT6 | 1575[2] |

| 5-HT7 | 815[2] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of WAY-629 at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) |

| 5-HT2C | Intracellular Ca2+ Mobilization | 72[2] | 90[4] |

| 5-HT2A | Not Reported | 260,000[1][5] | Not Reported |

EC50 (half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by the agonist.

Signaling Pathways

Activation of the 5-HT2C receptor by WAY-629 initiates a series of intracellular signaling events. The primary and most well-understood pathway is the canonical Gq/11-mediated cascade. However, evidence also suggests potential coupling to other G proteins and downstream effectors.

Canonical Gq/11 Signaling Pathway

The predominant mechanism of action for WAY-629 involves the activation of the Gq/11 family of G proteins.[5][6] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][7] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream protein targets, ultimately modulating neuronal excitability and function.[5]

Non-Canonical Signaling Pathways

In addition to the primary Gq/11 pathway, 5-HT2C receptor activation can also lead to the stimulation of other signaling cascades. These non-canonical pathways may contribute to the diverse physiological effects of 5-HT2C receptor agonists.

-

Phospholipase A2 (PLA2) Activation: The 5-HT2C receptor can stimulate the activity of PLA2, leading to the release of arachidonic acid, a precursor for various signaling molecules.[5]

-

Phospholipase D (PLD) Activation: Coupling to Gα12/13 proteins can activate PLD, which also contributes to the activation of PKC.[5]

-

ERK1/2 Activation: Downstream of PKC activation, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway can be stimulated, influencing gene transcription and cellular proliferation.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the mechanism of action of WAY-629.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of WAY-629 for the 5-HT2C receptor and other serotonin receptor subtypes.[8]

Principle: The assay measures the ability of unlabeled WAY-629 to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 cells transfected with the human 5-HT2C receptor) are prepared through homogenization and centrifugation.[4]

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Mesulergine) and varying concentrations of unlabeled WAY-629.[4][8]

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).[4]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The concentration of WAY-629 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of WAY-629 to activate the 5-HT2C receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.[7][9]

Principle: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence.[7]

Methodology:

-

Cell Culture: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1) is cultured in 96-well plates.[4]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.[9]

-

Compound Addition: Varying concentrations of WAY-629 are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).[7]

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The concentration of WAY-629 that produces 50% of the maximum response (EC50) is determined from the dose-response curve.

In Vivo Feeding Behavior Study

This in vivo assay assesses the physiological effect of WAY-629 on appetite and food intake in animal models.[1]

Principle: The anorectic effect of WAY-629 is evaluated by measuring food consumption in rats following administration of the compound.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions.

-

Fasting: Animals are typically fasted for a period (e.g., 18 hours) to ensure robust feeding behavior.

-

Compound Administration: WAY-629 or vehicle is administered via a specific route (e.g., intraperitoneal injection).[1]

-

Food Presentation: A pre-weighed amount of standard chow is presented to the animals at a specific time after compound administration.

-

Food Intake Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The food intake in the WAY-629 treated group is compared to the vehicle-treated control group to determine the effect of the compound on feeding behavior.

Conclusion

WAY-629 serves as a valuable pharmacological tool for elucidating the complex roles of the 5-HT2C receptor. Its high selectivity and potent agonist activity at this receptor subtype allow for targeted investigations into its downstream signaling pathways and physiological functions. The primary mechanism of action involves the activation of the Gq/11-PLC-IP3-Ca2+ cascade, leading to increased intracellular calcium levels. The detailed experimental protocols provided herein offer a framework for the continued characterization of WAY-629 and other selective 5-HT2C receptor agonists, facilitating further research into their therapeutic potential for a range of central nervous system disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

ADX-629: A Technical Overview of a Novel RASP Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ADX-629, a first-in-class, orally available small molecule designed to modulate the activity of Reactive Aldehyde Species (RASP). By targeting RASP, ADX-629 represents a novel therapeutic approach for a wide range of immune-mediated diseases. This document summarizes the core mechanism of action, preclinical and clinical data, and the experimental framework supporting the development of this compound.

The RASP Modulation Pathway: A Novel Therapeutic Target

Reactive Aldehyde Species (RASP) are small, highly reactive molecules that are upstream mediators of inflammation.[1] They are known to regulate key pro-inflammatory signaling pathways, including NF-κB and inflammasomes, and also interact with scavenger receptor A.[1] Elevated levels of RASP are associated with numerous inflammatory conditions.

ADX-629 is an irreversible, covalent inhibitor of RASP. Its mechanism of action involves binding to RASP, leading to their intracellular degradation.[1][2] This modulation of RASP levels is believed to down-regulate the subsequent inflammatory cascade, offering a broad therapeutic potential across various immune-mediated diseases.[1]

References

WAY-629: A Technical Guide to a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of WAY-629, a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. WAY-629, a cyclohexyl[b][1][2]benzodiazepinoindole, emerged from early drug discovery efforts as a promising tool compound for investigating the therapeutic potential of 5-HT2C receptor activation, particularly in the context of appetite suppression and weight management. This document details its chemical properties, in vitro and in vivo pharmacology, and the underlying signaling pathways. Methodologies for key experiments are described, and all quantitative data are presented in structured tables for clarity. Signaling and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a well-established target for the regulation of mood, appetite, and other physiological processes. Activation of the 5-HT2C receptor has been shown to decrease food intake, making it a focal point for the development of anti-obesity therapeutics.

WAY-629 was identified by Wyeth Research as a potent and selective 5-HT2C agonist.[3] Its discovery provided a valuable chemical scaffold for the exploration of structure-activity relationships (SAR) and the development of more advanced clinical candidates. This guide serves as a technical resource, consolidating the available scientific data on WAY-629 to support further research and development in the field of serotonergic drug discovery.

Chemical Properties and Synthesis

WAY-629 is chemically classified as a cyclohexyl[b][1][2]benzodiazepinoindole.[3]

Table 1: Chemical and Physical Properties of WAY-629

| Property | Value |

| IUPAC Name | 1,2,3,4,8,9,10,11-Octahydro[1][2]diazepino[6,7,1-jk]carbazole |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molar Mass | 226.32 g/mol |

| CAS Number | 57756-44-2 |

Synthesis

The synthesis of WAY-629 and its analogs generally involves a multi-step process. While the detailed, step-by-step protocol with yields and specific reaction conditions from the original discovery is not fully available in the public domain, the general approach for creating the tricyclic benzodiazepinoindole core involves the condensation of appropriate precursors. The synthesis of related cycloalkyl[b][1][2]benzodiazepinoindoles has been described in the scientific literature, providing a foundational methodology.[3] A general synthetic workflow is depicted below.

Figure 1: Generalized synthetic pathway for WAY-629 analogs.

In Vitro Pharmacology

The in vitro pharmacological profile of WAY-629 has been characterized through a series of binding and functional assays to determine its affinity, selectivity, and efficacy at the 5-HT2C receptor.

Receptor Binding Affinity

WAY-629 demonstrates high affinity for the human 5-HT2C receptor.[3][4] Its selectivity has been assessed by comparing its binding affinity for the 5-HT2C receptor to that of other serotonin receptor subtypes.[3][4]

Table 2: Receptor Binding Profile of WAY-629

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human 5-HT2C | 56[3][4] |

| Human 5-HT2A | 2350[4] |

| Human 5-HT6 | 1575[4] |

| Human 5-HT7 | 815[4] |

Functional Activity

WAY-629 acts as a potent agonist at the 5-HT2C receptor, stimulating downstream signaling pathways. Its functional potency has been quantified in cell-based assays measuring second messenger production.[4]

Table 3: Functional Potency and Efficacy of WAY-629

| Assay | Cell Line | Receptor | EC₅₀ (nM) | Efficacy (Emax) |

| Calcium Mobilization | CHO cells | Human 5-HT2C | 72[4] | 90%[3] |

| - | - | Human 5-HT2A | 260,000[5][6] | - |

Mechanism of Action: 5-HT2C Receptor Signaling

WAY-629 exerts its effects by activating the 5-HT2C receptor, which primarily couples to the Gq/11 family of G-proteins. This initiates a well-characterized signaling cascade.

Figure 2: Canonical 5-HT2C receptor signaling pathway activated by WAY-629.

Upon binding of WAY-629, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses, including modulation of neuronal excitability.

In Vivo Pharmacology

The primary in vivo effect of WAY-629 reported in the literature is its ability to reduce food intake in animal models of feeding behavior.

Effects on Feeding Behavior

Administration of WAY-629 has been shown to decrease feeding in rats.[5][6] This effect is consistent with the known role of 5-HT2C receptor activation in promoting satiety.

Table 4: In Vivo Effects of WAY-629

| Species | Dose and Route | Effect |

| Rat | 30 mg/kg, i.p. | Decreased feeding behavior[5][6] |

| Mouse | 21 mg/kg, i.p. | Decreased expression of NPY mRNA in the brain[5] |

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its downregulation by WAY-629 provides a potential molecular mechanism for the observed reduction in food intake.

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize WAY-629.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-629 for the 5-HT2C receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2C receptor.

-

Assay Conditions: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine) and varying concentrations of the unlabeled test compound (WAY-629).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of WAY-629 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 3: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of WAY-629 by detecting changes in intracellular calcium.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of WAY-629 are added to the cells.

-

Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ value.

In Vivo Feeding Study

Objective: To assess the effect of WAY-629 on food intake in rats.

General Protocol:

-

Animals: Male rats (e.g., Sprague-Dawley) are individually housed and acclimated to the experimental conditions.

-

Diet: Animals are provided with a standard chow diet and water ad libitum.

-

Drug Administration: WAY-629 (30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[5][6]

-

Food Intake Measurement: The amount of food consumed by each rat is measured at specific time points following drug administration.

-

Data Analysis: Food intake in the WAY-629 treated group is compared to the vehicle-treated control group.

Pharmacokinetics and Pharmacodynamics

There is limited publicly available information on the detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic profile of WAY-629. Such studies are critical for the progression of a compound from a preclinical candidate to a clinical therapeutic. These studies would typically involve:

-

Pharmacokinetics: Determining the plasma concentration-time profile of WAY-629 after administration to establish its half-life, bioavailability, and clearance.

-

Pharmacodynamics: Correlating the plasma concentrations of WAY-629 with its pharmacological effect (i.e., reduction in food intake) to understand the exposure-response relationship.

Conclusion

WAY-629 is a valuable pharmacological tool that has contributed to the understanding of 5-HT2C receptor function. As a potent and selective agonist, it demonstrates clear in vitro and in vivo activity consistent with the role of the 5-HT2C receptor in the regulation of appetite. The data summarized in this technical guide highlight its utility as a lead compound in the development of anti-obesity therapeutics. Further investigation into its detailed synthesis, comprehensive ADME profile, and long-term efficacy and safety would be necessary for any potential clinical development. This document provides a solid foundation for researchers and drug development professionals working on novel serotonergic agents.

References

- 1. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Elsevier Journal Catalog: Browse Peer-Reviewed Journals List [elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

WAY-629: A Potent and Selective 5-HT2C Agonist with Potential Implications for Immune-Mediated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY-629 is a potent and selective agonist for the serotonin 2C receptor (5-HT2C), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] While initially investigated for its effects on feeding behavior, the known role of the 5-HT2C receptor in modulating various physiological processes, including inflammation, suggests that WAY-629 may have a significant, yet largely unexplored, role in immune-mediated diseases. This technical guide provides a comprehensive overview of WAY-629, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization, with a focus on its potential relevance to immunology.

Core Pharmacology of WAY-629

WAY-629, chemically identified as a cyclohexyl[b][1][2]benzodiazepinoindole, was discovered through screening of a corporate compound library.[1] It exhibits high affinity and efficacy as an agonist at the human 5-HT2C receptor.

Quantitative Data

The following table summarizes the key pharmacological parameters of WAY-629.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 56 nM | 5-HT2C | Human | [1] |

| Emax | 90% | 5-HT2C | Human | [1] |

| EC50 (5-HT2C) | 426 nM | 5-HT2C | Not Specified | |

| EC50 (5-HT2A) | 260,000 nM | 5-HT2A | Not Specified |

Ki: Inhibitor constant, a measure of binding affinity. Emax: Maximum effect. EC50: Half maximal effective concentration.

WAY-629 demonstrates significant selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, as well as dopamine, histamine, adrenergic, and muscarinic receptors.[1]

The 5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like WAY-629 initiates a cascade of intracellular events. The 5-HT2C receptor is coupled to Gq/11 proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Role in the Immune System

While direct studies on WAY-629 in immune-mediated diseases are limited, the known function of its target, the 5-HT2C receptor, in immune cells provides a strong rationale for its investigation in this area. Alveolar macrophages, key cells of the innate immune system, express 5-HT2C receptors. Activation of these receptors has been shown to induce Ca2+ transients and upregulate the expression of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). CCL2 plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

This suggests that WAY-629, by activating 5-HT2C receptors on macrophages, could potentially modulate inflammatory responses. Further research is warranted to elucidate the precise effects of WAY-629 on cytokine production, phagocytosis, and antigen presentation in various immune cell types.

Experimental Protocols

5-HT2C Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-629 for the human 5-HT2C receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a radiolabeled ligand specific for the 5-HT2C receptor (e.g., [3H]mesulergine).

-

Add increasing concentrations of unlabeled WAY-629 (competitor).

-

For non-specific binding control wells, add a high concentration of a known 5-HT2C antagonist (e.g., mianserin).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the WAY-629 concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of WAY-629 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

ADX-629: A Novel Reactive Aldehyde Species (RASP) Modulator for Immune-Mediated Diseases

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive aldehyde species (RASP) are highly reactive electrophilic molecules generated endogenously through processes such as lipid peroxidation. An accumulating body of evidence implicates RASP as key upstream mediators in the signaling cascades of inflammation and immune dysregulation. ADX-629 (also known as acloproxalap) is a first-in-class, orally available, small molecule RASP modulator developed by Aldeyra Therapeutics. By covalently binding to and facilitating the degradation of RASP, ADX-629 represents a novel therapeutic strategy aimed at mitigating the pathological consequences of excessive RASP levels across a spectrum of immune-mediated diseases. This document provides a comprehensive technical overview of ADX-629, including its mechanism of action, chemical properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for cited clinical trials are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this innovative therapeutic agent.

The Role of Reactive Aldehyde Species in Pathology

Reactive aldehyde species are a class of highly reactive electrophilic molecules that are endogenously produced through the oxidation of lipids and other biochemical processes.[1] Notable examples of pro-inflammatory RASP include malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), acrolein, and acetaldehyde.[1] These molecules can covalently adduct to nucleophilic residues on proteins, lipids, and nucleic acids, leading to cellular dysfunction and the propagation of inflammatory responses.[1]

The pathological effects of RASP are mediated through the activation of several key pro-inflammatory signaling pathways. RASP has been shown to activate the NF-κB pathway, a central regulator of inflammation, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.[2][3] Additionally, RASP can trigger the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that processes and activates the potent pro-inflammatory cytokines IL-1β and IL-18.[4] The accumulation of RASP has been associated with a wide range of inflammatory and autoimmune diseases.[1]

ADX-629: A First-in-Class RASP Modulator

ADX-629 is a novel, orally administered small molecule designed to trap and facilitate the clearance of RASP.[5] By reducing the cellular burden of these toxic aldehydes, ADX-629 is hypothesized to dampen the downstream inflammatory signaling that drives a variety of immune-mediated diseases.

Chemical Properties of ADX-629 (Acloproxalap)

| Property | Value |

| IUPAC Name | 2-(3-aminoquinolin-2-yl)propan-2-ol |

| Synonyms | ADX-629, Acloproxalap |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 1824609-67-7 |

| Canonical SMILES | CC(C)(C1=NC2=CC=CC=C2C=C1N)O |

| InChI Key | NOFRQDXKZDAYGB-UHFFFAOYSA-N |

Source: PharmaCompass.com[6]

Mechanism of Action

ADX-629 functions as a RASP scavenger. Its chemical structure allows it to covalently bind to reactive aldehydes, forming a stable conjugate that can be subsequently metabolized and cleared from the body.[7] This sequestration of RASP is believed to be the primary mechanism by which ADX-629 exerts its anti-inflammatory effects, preventing the activation of downstream pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[1][7]

Caption: Mechanism of Action of ADX-629 as a RASP Scavenger.

Preclinical Data

Preclinical studies have demonstrated the potential of ADX-629 in various models of inflammatory diseases.

Alcoholic Liver Disease Model

In a chronic/binge mouse model of alcoholic liver disease, ADX-629 treatment led to significant reductions in liver acetaldehyde and malondialdehyde-acetaldehyde adducts, as well as decreased serum levels of pro-inflammatory cytokines IFN-γ and MCP-1.[8]

Obesity Model

In a diet-induced model of obesity, ADX-629 decreased weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist.[5]

Atopic Dermatitis Model

In the oxazolone model of atopic dermatitis, ADX-629 demonstrated activity in reducing skin thickness and erosion, as well as reducing the spleen to body weight ratio.[5]

Clinical Development Program

ADX-629 has been evaluated in several Phase 1 and Phase 2 clinical trials across a range of immune-mediated diseases.

Phase 1 Healthy Volunteer Study

A single-ascending and multiple-ascending dose Phase 1 trial in 85 healthy volunteers demonstrated that ADX-629 was well-tolerated with no treatment-related adverse events observed.[7]

Phase 2 Clinical Trial Data

The following tables summarize the key quantitative outcomes from various Phase 2 clinical trials of ADX-629.

Table 1: Phase 2a Study in Alcohol-Associated Hepatitis

| Endpoint | Result | p-value |

| Change in MELD Score | Statistically Significant Improvement | 0.001 |

| Change in Triglyceride Levels | Statistically Significant Improvement | <0.0001 |

| Change in C-Reactive Protein Levels | Statistically Significant Improvement | <0.0001 |

Source: Aldeyra Therapeutics Press Release, October 28, 2025

Table 2: Phase 2 Study in Acute Alcohol Intoxication

| Endpoint | Result | p-value |

| Dermal Flushing | Reduction vs. Placebo | 0.0007 |

| Romberg Test Balance Time | Increase vs. Placebo | 0.02 |

| Acetaldehyde Levels | Reduction vs. Placebo | 0.03 |

| Total Cholesterol Levels | Reduction vs. Placebo | 0.02 |

| LDL Cholesterol Levels | Reduction vs. Placebo | 0.047 |

Source: Aldeyra Therapeutics Press Release, December 13, 2022

Table 3: Phase 2 Proof-of-Concept Study in Psoriasis

| Endpoint | Result | p-value |

| PASI Score Reduction from Baseline (Week 12) | Statistically Significant Decrease | 0.0008 |

| PASI 50% Responders (Peak) | 57% | 0.001 |

| PASI 75% Responders (Peak) | 25% | 0.051 |

| Investigator Global Assessment Score Reduction | Statistically Significant Decrease | 0.01 |

Source: Aldeyra Therapeutics Press Release, March 29, 2022[9]

Table 4: Phase 2 Proof-of-Concept Study in Mild Asthma

| Endpoint | Result | p-value |

| Plasma IL-5 Levels | Statistically Significant Reduction vs. Placebo | 0.02 |

| Plasma TNFα Levels | Statistically Significant Reduction vs. Placebo | <0.0001 |

Source: Aldeyra Therapeutics Press Release, March 29, 2022[9]

Detailed Experimental Protocols

Detailed methodologies for key clinical trials are summarized below.

Phase 2 Study in Chronic Cough (NCT05437745)

-

Trial Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.

-

Participants: Approximately 50 adult subjects with refractory or unexplained chronic cough.

-

Intervention: ADX-629 300 mg administered orally twice daily for 14 days, and a matching placebo for 14 days, with a washout period between treatments.

-

Primary Outcome Measures: Safety and tolerability of ADX-629.

-

Secondary Outcome Measures: Change in cough frequency.

Caption: Crossover Design for the Phase 2 Chronic Cough Trial.

Phase 1b Study of ADX-629 and Ethanol Interaction (NCT05058142)

-

Trial Design: A single-center, double-blind, placebo-controlled, randomized, 2-sequence, 2-period crossover study.

-

Participants: Approximately 30 healthy adult subjects.

-

Intervention: Three oral doses of ADX-629 600 mg or matching placebo administered before and after ethanol consumption to achieve target blood alcohol concentrations.

-

Primary Outcome Measures: Safety and tolerability of ADX-629 in the presence of ethanol.

-

Pharmacodynamic Assessments: Proprioception tests, dermal flushing, and plasma levels of ethanol and its metabolites.

Phase 2 Study in Atopic Dermatitis (NCT05717920)

-

Trial Design: A multicenter, adaptive, two-part trial. Part 1 is open-label, and Part 2 is randomized, double-blind, and placebo-controlled.

-

Participants: Adults with mild, moderate, or severe atopic dermatitis.

-

Intervention:

-

Part 1: Approximately 10 subjects receive open-label ADX-629 (250 mg) twice daily for 90 days.

-

Part 2: Approximately 40 subjects are randomized to receive either ADX-629 or placebo twice daily for 90 days.

-

-

Primary Outcome Measures: Incidence and severity of adverse events.

-

Secondary Outcome Measures: Improvement in Investigator Global Assessment (IGA) and Eczema Area and Severity Index (EASI) scores.

Conclusion and Future Directions

ADX-629 has demonstrated a favorable safety profile and shown promising signals of clinical activity across a diverse range of immune-mediated diseases. As a first-in-class RASP modulator, it represents a novel therapeutic approach that targets upstream mediators of inflammation. The data gathered to date support the continued investigation of ADX-629 and other RASP modulators for the treatment of diseases characterized by pathological inflammation. While the clinical development of ADX-629 for some indications has been discontinued in favor of next-generation molecules, it remains a valuable proof-of-concept for the therapeutic potential of RASP modulation.[10] Further clinical trials and the publication of full study results will be crucial in fully elucidating the therapeutic utility of this innovative approach.

References

- 1. An NF-κB pathway–mediated positive feedback loop amplifies Ras activity to pathological levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 6. ADX-629 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Aldeyra Therapeutics to Host R&D Day on Tuesday, March 29, 2022 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 8. Acloproxalap - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. businesswire.com [businesswire.com]

- 10. Aldeyra Advances RASP Platform for Inflammatory Diseases [synapse.patsnap.com]

Preclinical Profile of ADX-629: A First-in-Class RASP Modulator

A Technical Guide for Drug Development Professionals

Disambiguation Note: Publicly available information on a compound designated "WAY-629" is not available. The preclinical data presented herein pertains to ADX-629 , a first-in-class, orally administered, irreversible covalent inhibitor of pro-inflammatory reactive aldehyde species (RASP). It is presumed that the user's query for "WAY-629" was a typographical error and refers to ADX-629, developed by Aldeyra Therapeutics.

Executive Summary

ADX-629 is an investigational new drug that represents a novel therapeutic approach for a wide range of immune-mediated and inflammatory diseases. Unlike traditional therapies that target single proteins, ADX-629 modulates protein systems by targeting and covalently binding to pro-inflammatory reactive aldehyde species (RASP), which are upstream mediators of inflammation. This mechanism of action suggests a broad-based anti-inflammatory effect. Preclinical studies in various animal models have demonstrated the potential of ADX-629 in treating conditions such as atopic dermatitis, obesity, inflammatory pain, and alcoholic hepatitis. Furthermore, ADX-629 has been shown to modulate cytokine release, suggesting its potential in conditions characterized by cytokine storms. This document provides a comprehensive overview of the available preclinical data on ADX-629, including its mechanism of action, and findings from in vitro and in vivo studies.

Mechanism of Action: RASP Modulation

Reactive aldehyde species (RASP) are small-molecule mediators of inflammation that are upstream of key inflammatory signaling pathways, including NF-κB and inflammasomes. ADX-629 is designed to covalently bind to and sequester RASP, leading to their intracellular degradation. This action effectively creates an "immunological switch," shifting the immune system from a pro-inflammatory to an anti-inflammatory state.[1][2]

The proposed signaling pathway for ADX-629's mechanism of action is depicted below:

Preclinical Pharmacology

The preclinical development of ADX-629 has been conducted in a variety of in vitro and in vivo models to assess its efficacy across different disease states.

In Vitro Studies

While specific in vitro quantitative data is not extensively available in the public domain, the mechanism of action of ADX-629 as a RASP scavenger has been established through nonclinical studies.

In Vivo Studies

ADX-629 has been evaluated in several animal models of inflammatory and metabolic diseases. The key findings are summarized below.

Table 1: Summary of In Vivo Efficacy Studies of ADX-629

| Therapeutic Area | Animal Model | Key Findings | Reference(s) |

| Metabolic Disease | Diet-induced obesity model | Decreased weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist. | |

| Dermatology | Oxazolone model of atopic dermatitis | Demonstrated activity in reducing skin thickness and erosion, and in reducing the spleen to body weight ratio. | |

| Inflammatory Pain | Carrageenan model of inflammatory pain | Increased tolerance to mechanical and thermal pain and decreased joint swelling (data for analogue ADX-246). | |

| Liver Disease | Model of alcoholic hepatitis | Reduced levels of fibrosis and fat in the liver. In preclinical models of ethanol toxicity, ADX-629 decreased hepatic levels of RASP, triglycerides, and inflammatory cytokines. | [1] |

| Systemic Inflammation | Animal models of cytokine storm | Reduction in the levels of pro-inflammatory cytokines including TNF-α, IFN-γ, IL-1, and IL-17, while upregulating the anti-inflammatory cytokine IL-10. |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of ADX-629 are not fully available in the public domain. The following descriptions are based on the information disclosed in press releases and corporate presentations.

Diet-Induced Obesity Model

-

Objective: To evaluate the effect of ADX-629 on weight and fat mass in a model of obesity.

-

Methodology: A standard diet-induced obesity model in rodents was likely used, where animals are fed a high-fat diet to induce weight gain and adiposity. Animals were then treated with ADX-629, a GLP-1 agonist, a combination of both, or a vehicle control. Body weight and fat mass were monitored over the course of the study.

-

Endpoint Measures: Change in body weight, change in fat mass.

Oxazolone Model of Atopic Dermatitis

-

Objective: To assess the anti-inflammatory effect of ADX-629 in a model of atopic dermatitis.

-

Methodology: The oxazolone-induced dermatitis model is a common method to induce a T-cell-mediated inflammatory skin reaction. It typically involves sensitization with oxazolone followed by a challenge on the skin, leading to inflammation. Animals were likely treated with ADX-629 or a vehicle control.

-

Endpoint Measures: Skin thickness, skin erosion, spleen to body weight ratio (as an indicator of systemic inflammation).

Carrageenan-Induced Paw Edema (Inflammatory Pain Model)

-

Objective: To evaluate the analgesic and anti-inflammatory effects of ADX-246, an analogue of ADX-629.

-

Methodology: Carrageenan is injected into the paw of a rodent, which induces an acute inflammatory response characterized by swelling and pain. Pain tolerance is assessed using methods to measure response to mechanical (e.g., von Frey filaments) and thermal stimuli (e.g., hot plate test). Joint swelling is typically measured using a plethysmometer.

-

Endpoint Measures: Mechanical pain threshold, thermal pain latency, paw volume/swelling.

The general workflow for these in vivo preclinical studies can be visualized as follows:

Pharmacokinetics and Toxicology

Publicly available data on the preclinical pharmacokinetics and toxicology of ADX-629 is limited. Phase 1 clinical trial results in healthy volunteers indicated that ADX-629 was well-tolerated with no treatment-related adverse events observed. Clinically relevant plasma concentrations exceeding known levels of RASP were achieved.

Conclusion

The preclinical data for ADX-629, a first-in-class RASP modulator, demonstrates a promising and broad-acting anti-inflammatory and immune-modulating profile. The consistent activity observed across various animal models of metabolic, dermatologic, and inflammatory conditions supports its novel mechanism of action. While detailed quantitative data and experimental protocols are not fully available in the public domain, the existing evidence suggests that ADX-629 holds significant potential as a therapeutic agent for a range of immune-mediated diseases. Further publication of detailed preclinical and clinical data will be crucial for a more comprehensive understanding of its therapeutic utility.

References

WAY-629: A Technical Overview of its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-629 is a synthetic compound that has been identified as a potent and selective agonist for the serotonin 5-HT2C receptor.[1] As a member of the cycloalkyl[b][1][2]benzodiazepinoindole class of molecules, it has been utilized in preclinical research as a tool to investigate the physiological roles of the 5-HT2C receptor, particularly in the context of feeding behavior and appetite regulation.[1] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data for WAY-629, including detailed experimental protocols and visualizations of its mechanism of action.

Core Pharmacology

WAY-629 exhibits high affinity and functional agonism at the human 5-HT2C receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, which are summarized below.

Data Presentation

Table 1: Receptor Binding Affinity of WAY-629

| Receptor | Species | Ki (nM) |

| 5-HT2C | Human | 56 |

| 5-HT2A | Human | 2350 |

| 5-HT6 | Human | 1575 |

| 5-HT7 | Human | 815 |

Table 2: Functional Activity of WAY-629

| Assay | Receptor | Cell Line | EC50 (nM) | Emax (%) |

| Calcium Mobilization | 5-HT2C | CHO | 72 | 90 |

Table 3: In Vivo Efficacy of WAY-629 [3]

| Animal Model | Effect | Dose | Route of Administration |

| Rat | Decreased feeding behavior | 30 mg/kg | i.p. |

| Mouse | Decreased expression of NPY mRNA | 21 mg/kg | i.p. |

Signaling Pathways

Activation of the 5-HT2C receptor by WAY-629 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways, leading to a diverse range of cellular responses.

Figure 1: Simplified primary signaling pathway of the 5-HT2C receptor activated by WAY-629.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of WAY-629. Disclaimer: The specific details of the protocols used in the original studies may not be fully available in the public domain. The following represents a synthesis of the available information and standard laboratory procedures for these assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-629 for various serotonin receptors.

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human 5-HT2C, 5-HT2A, 5-HT6, or 5-HT7 receptors.

-

Radioligand (e.g., [³H]mesulergine for 5-HT2C).

-

WAY-629 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM mianserin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of WAY-629.

-

In a 96-well plate, add assay buffer, cell membranes, and either WAY-629, vehicle, or the non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of WAY-629 and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of WAY-629 at the 5-HT2C receptor.

Materials:

-

CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

WAY-629 stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed the CHO-h5-HT2C cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of WAY-629.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the WAY-629 dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the release of intracellular calcium.

-

Determine the peak fluorescence response for each concentration of WAY-629.

-

Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Figure 2: General experimental workflows for in vitro pharmacology assays.

In Vivo Food Intake Study

Objective: To evaluate the effect of WAY-629 on feeding behavior in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Standard rat chow.

-

WAY-629 solution for injection.

-

Vehicle control solution.

-

Animal caging with food hoppers.

-

Balances for weighing food and animals.

Procedure:

-

Acclimate the rats to the housing conditions and handling procedures.

-

Fast the rats for a predetermined period (e.g., 24 hours) with free access to water.

-

At the beginning of the dark cycle, administer WAY-629 or vehicle via intraperitoneal (i.p.) injection.

-

Immediately provide a pre-weighed amount of food in the food hoppers.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) after drug administration.

-

Calculate the cumulative food intake for each treatment group.

-

Analyze the data for statistically significant differences between the WAY-629 and vehicle-treated groups.

Figure 3: Experimental workflow for the in vivo rat feeding study.

Toxicology Profile

-

Acute Toxicity: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity: To evaluate the effects of long-term exposure to the compound.

-

Genotoxicity: To assess the potential for the compound to cause genetic mutations.

-

Safety Pharmacology: To investigate the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity: To evaluate the potential for adverse effects on fertility and fetal development.

Given the mechanism of action of WAY-629 as a 5-HT2C agonist, potential toxicological concerns could be related to the known physiological roles of this receptor. Over-stimulation of the 5-HT2C receptor could potentially lead to adverse effects such as psychiatric disturbances, gastrointestinal issues, or cardiovascular effects. However, without specific data for WAY-629, these remain theoretical considerations.

Conclusion

WAY-629 is a valuable research tool for investigating the pharmacology of the 5-HT2C receptor. Its high selectivity and demonstrated in vivo efficacy in modulating feeding behavior have contributed to our understanding of the role of this receptor in appetite control. While its pharmacological profile is relatively well-defined, a comprehensive public toxicology profile is lacking. Further studies would be required to fully characterize the safety of this compound for any potential therapeutic development.

References

The Therapeutic Potential of ADX-629: A Novel RASP Modulator for Immune-Mediated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ADX-629 is a first-in-class, orally administered, small-molecule inhibitor of reactive aldehyde species (RASP), a class of pro-inflammatory mediators. By targeting and sequestering RASP, ADX-629 represents a novel therapeutic approach for a wide spectrum of immune-mediated and inflammatory diseases. This document provides a comprehensive overview of the preclinical and clinical development of ADX-629, detailing its mechanism of action, summarizing key quantitative data from various studies, outlining experimental protocols, and visualizing the intricate signaling pathways and experimental workflows.

Introduction: The Role of RASP in Inflammation

Reactive aldehyde species (RASP) are highly reactive electrophilic molecules generated endogenously through lipid peroxidation and other metabolic processes.[1][2] These species, including malondialdehyde (MDA) and 4-hydroxynonenal (HNE), act as upstream mediators of inflammation.[3][4] Unlike traditional therapeutic targets which are typically single proteins, RASP are small molecules that can covalently modify proteins and other macromolecules, leading to cellular dysfunction and the activation of pro-inflammatory signaling cascades.[1][2] ADX-629 is designed to covalently bind to and neutralize RASP, thereby preventing their downstream inflammatory effects.[5][6]

Mechanism of Action: RASP Modulation of Inflammatory Pathways

ADX-629's therapeutic potential stems from its ability to modulate key inflammatory signaling pathways by reducing the cellular burden of RASP. The primary pathways influenced are the NF-κB and the NLRP3 inflammasome pathways.

Inhibition of NLRP3 Inflammasome Activation

Recent studies have elucidated a direct interaction between the RASP 4-hydroxynonenal (HNE) and the NLRP3 inflammasome. HNE has been shown to directly bind to the NLRP3 protein, which in turn inhibits the interaction between NLRP3 and NEK7, a crucial step in the assembly and activation of the inflammasome.[7][8][9] By sequestering RASP like HNE, ADX-629 is proposed to prevent this interaction, thereby inhibiting the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18.

Modulation of NF-κB Signaling

RASP are known to activate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3][4] While the precise molecular target of RASP within this pathway is still under investigation, it is understood that they can activate upstream kinases that lead to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By reducing RASP levels, ADX-629 is believed to attenuate the activation of this pathway.

Clinical Development and Efficacy

ADX-629 has been evaluated in multiple Phase 2 clinical trials across a range of immune-mediated diseases, demonstrating a favorable safety profile and signals of clinical activity.

Atopic Dermatitis

A Phase 2 clinical trial investigated the efficacy and safety of ADX-629 in patients with atopic dermatitis.

| Trial Identifier | Study Design | Patient Population | Intervention | Key Outcomes | Reference(s) |

| NCT05717920 | Phase 2, multicenter, adaptive, two-part (Part 1: open-label; Part 2: randomized, double-blind, placebo-controlled) | Adults with mild, moderate, or severe atopic dermatitis | Part 1: ADX-629 twice daily for 90 days | Improvement in Investigator Global Assessment (IGA) and Eczema Area and Severity Index (EASI) scores | [8][9] |

Alcohol-Associated Hepatitis

A Phase 2 trial assessed the impact of ADX-629 on liver function in patients with alcohol-associated hepatitis.

| Trial Identifier | Study Design | Patient Population | Intervention | Key Outcomes | Reference(s) |

| NCT06685692 | Phase 2, single-arm, multicenter | 4 patients with mild to moderate alcohol-associated hepatitis | ADX-629 orally for one month | Statistically significant improvement in MELD score (p=0.001), triglyceride levels (p<0.0001), and C-Reactive Protein levels (p<0.0001) | [5][10][11] |

Chronic Cough

The efficacy of ADX-629 in reducing cough frequency was evaluated in a Phase 2 trial of patients with chronic cough.

| Trial Identifier | Study Design | Patient Population | Intervention | Key Outcomes | Reference(s) |

| N/A | Phase 2, multicenter, randomized, double-blind, placebo-controlled, two-period crossover | 51 patients with refractory or unexplained chronic cough | ADX-629 or placebo twice daily for 14 days, followed by a 14-day washout and crossover | Statistically significant reduction in awake cough frequency (p=0.01) and 24-hour cough frequency (p=0.001) relative to placebo | [2][3][4] |

Preclinical Studies

Preclinical investigations in various animal models have provided a strong rationale for the clinical development of ADX-629.

Oxazolone-Induced Atopic Dermatitis Model

This model is a widely used preclinical tool to study the pathophysiology of atopic dermatitis and to evaluate the efficacy of novel therapeutics.

Experimental Protocol:

-

Animals: BALB/c or NC/Nga mice are commonly used.

-

Sensitization: A solution of oxazolone (e.g., 1.5% in acetone) is applied to a shaved area of the abdomen or back to induce an initial immune response.

-

Challenge: After a period of 5-7 days, a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) is repeatedly applied to the same skin site or the ears to elicit an inflammatory response.

-

Treatment: ADX-629 or vehicle is administered orally or topically during the challenge phase.

-

Endpoints:

-

Clinical Scoring: Skin severity is assessed based on erythema, edema, excoriation, and dryness.

-

Ear/Skin Thickness: Measured using a digital micrometer.

-

Histopathology: Skin biopsies are collected for H&E staining to evaluate epidermal hyperplasia and inflammatory cell infiltration.

-

Biomarker Analysis: Measurement of serum IgE levels and cytokine expression (e.g., IL-4, IL-5, IL-13) in skin tissue.

-

Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the anti-inflammatory and analgesic effects of test compounds in an acute inflammatory setting.

Experimental Protocol:

-

Animals: Sprague-Dawley rats or C57BL/6 mice are typically used.

-

Induction of Inflammation: A solution of λ-carrageenan (e.g., 1-2% in saline) is injected subcutaneously into the plantar surface of the hind paw.

-

Treatment: ADX-629 or a reference compound (e.g., a nonsteroidal anti-inflammatory drug) is administered prior to or after the carrageenan injection.

-

Endpoints:

-

Paw Edema: Paw volume or thickness is measured at various time points using a plethysmometer or calipers.

-

Mechanical Allodynia: Paw withdrawal threshold to a mechanical stimulus is assessed using von Frey filaments.

-

Thermal Hyperalgesia: Latency to paw withdrawal from a thermal stimulus is measured using a hot plate or radiant heat source.

-

Biomarker Analysis: Measurement of pro-inflammatory mediators in the paw tissue.

-

Conclusion and Future Directions

ADX-629, with its novel mechanism of action as a RASP modulator, has demonstrated promising therapeutic potential across a range of preclinical models and clinical trials in immune-mediated diseases. Its oral bioavailability and favorable safety profile position it as a potentially valuable treatment option. Further clinical development, including larger, placebo-controlled studies, will be crucial to fully elucidate the efficacy and safety of ADX-629 and to define its role in the management of inflammatory disorders. The ongoing investigation into the precise molecular interactions between RASP and key inflammatory signaling components will continue to refine our understanding of this innovative therapeutic strategy.

References

- 1. ijhmr.com [ijhmr.com]

- 2. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. aldeyra.com [aldeyra.com]

- 6. Aldeyra Therapeutics’ Investigational RASP Modulator ADX-629 Improved Signs of Intoxication in Alcohol Challenge Phase 2 Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 7. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. researchgate.net [researchgate.net]

- 10. Complement Receptor 3-Mediated Inhibition of Inflammasome Priming by Ras GTPase-Activating Protein During Francisella tularensis Phagocytosis by Human Mononuclear Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of WAY-629

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-629 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is a key therapeutic target for a range of conditions, including obesity, depression, and schizophrenia.[2][3] Agonists of this receptor, such as WAY-629, have been shown to decrease feeding behavior and modulate the expression of neuropeptides involved in appetite regulation.[1] These application notes provide detailed protocols for in vitro functional assays to characterize the activity of WAY-629 and to investigate its effects on downstream signaling pathways and gene expression.

Mechanism of Action and Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[2][3] Upon agonist binding, such as WAY-629, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3]

Beyond this canonical pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin recruitment, leading to the activation of other downstream effectors like extracellular signal-regulated kinases (ERK) 1/2.[2][3][4]

Quantitative Data Summary

The potency of WAY-629 at the 5-HT2C receptor has been determined using in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values for WAY-629 at both the target 5-HT2C receptor and the related 5-HT2A receptor, demonstrating its selectivity.

| Compound | Receptor | Assay Type | Cell Line | EC50 (nM) | Reference |

| WAY-629 | 5-HT2C | Calcium Flux | HEK293 | 426 | [1] |

| WAY-629 | 5-HT2A | Calcium Flux | HEK293 | 260,000 | [1] |

Experimental Protocols

Calcium Flux Assay for 5-HT2C Receptor Activation

This assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by WAY-629, which is a direct consequence of the Gq/11 signaling pathway.[2]

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well, black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

WAY-629

-

Reference 5-HT2C agonist (e.g., serotonin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Protocol:

-

Cell Seeding:

-

Culture HEK293-5HT2C cells to 70-80% confluency.

-

Harvest cells and resuspend in culture medium.

-

Seed 25,000 to 50,000 cells per well into a 96-well, black, clear-bottom plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the wells.

-

Add 100 µL of the dye loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare a stock solution of WAY-629 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of WAY-629 and the reference agonist in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

-

-

Measurement of Calcium Flux:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the instrument's temperature (typically 37°C).

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

-

Establish a stable baseline reading for approximately 20-30 seconds.

-

Use the instrument's automated injector to add the WAY-629 or reference agonist dilutions to the wells.

-

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decline.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the response of a maximal concentration of the reference agonist.

-

Plot the normalized response against the logarithm of the WAY-629 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

References

- 1. frontiersin.org [frontiersin.org]

- 2. Serotonin 2C receptors in pro-opiomelanocortin neurons regulate energy and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Central 5-HTR2C in the Control of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ADX-629 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on ADX-629, a first-in-class oral modulator of Reactive Aldehyde Species (RASP), and protocols for its administration in animal models. While specific dosage information from preclinical studies is limited in publicly available resources, this document consolidates the known applications and provides generalized administration protocols based on common laboratory practices.

Introduction to ADX-629 and RASP Modulation

ADX-629 is an investigational drug that targets and scavenges Reactive Aldehyde Species (RASP), which are pro-inflammatory mediators implicated in a variety of immune-mediated diseases.[1] By reducing the levels of RASP, ADX-629 aims to mitigate the downstream inflammatory cascade. Preclinical and early clinical studies have explored the potential of ADX-629 in a range of conditions, including alcoholic hepatitis, atopic dermatitis, and obesity.[2] Although Aldeyra Therapeutics has since shifted focus to next-generation RASP modulators, the preclinical data for ADX-629 provides a valuable foundation for research in this area.[3]

Data Presentation: Summary of Preclinical Studies

The following table summarizes the known preclinical animal studies involving ADX-629. It is important to note that specific dosages and detailed dosing regimens have not been consistently disclosed in publicly available literature.

| Animal Model | Disease/Condition | Route of Administration | Dosage | Dosing Regimen | Key Findings |

| Mouse | Alcoholic Liver Disease | Oral Gavage | Not specified | 30 minutes prior to a bolus gavage of ethanol in a chronic/binge model. | Significantly decreased liver acetaldehyde, malondialdehyde-acetaldehyde adducts, and serum triglycerides. Reduced overall fat accumulation in the liver and levels of pro-inflammatory cytokines (IFN-γ and MCP-1).[4] |

| Mouse | Diet-Induced Obesity | Not specified | Not specified | Not specified | Decreased weight and fat mass, both alone and in combination with a GLP-1 agonist. |

| Mouse | Atopic Dermatitis (oxazolone-induced) | Not specified | Not specified | Not specified | Demonstrated activity in reducing skin thickness and erosion, and in reducing the spleen to body weight ratio. |

| Not specified | Cytokine Storm | Not specified | Not specified | Not specified | In animal models, ADX-629 demonstrated a reduction in the levels of various pro-inflammatory cytokines. |

Signaling Pathway of RASP and the Mechanism of Action of ADX-629

Reactive Aldehyde Species (RASP) are upstream mediators of inflammation. They can activate several key signaling pathways, including NF-κB and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and subsequent tissue damage. ADX-629 acts by trapping and sequestering RASP, thereby preventing their interaction with downstream signaling molecules.

Caption: RASP Signaling and ADX-629 Mechanism.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a compound like ADX-629 for oral gavage in rodent models, based on common laboratory practices. These should be adapted based on the specific experimental design and institutional guidelines.

Protocol 1: Formulation of ADX-629 for Oral Gavage

Objective: To prepare a homogenous suspension of ADX-629 for oral administration to rodents.

Materials:

-

ADX-629 powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, sterile saline)

-

Sterile microcentrifuge tubes or other suitable containers

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of ADX-629: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of ADX-629 powder needed for the study cohort.

-

Weigh the ADX-629: Accurately weigh the calculated amount of ADX-629 powder using a calibrated analytical balance.

-

Prepare the vehicle: Prepare the chosen vehicle (e.g., 0.5% w/v CMC in sterile water). Ensure it is well-mixed and at room temperature.

-

Formulate the dosing suspension: a. Add the weighed ADX-629 powder to a sterile tube. b. Add a small amount of the vehicle to the powder and triturate to form a uniform paste. This helps to prevent clumping. c. Gradually add the remaining vehicle to the desired final concentration, vortexing intermittently. The final concentration should be calculated to deliver the correct dose in a suitable volume for the animal model (e.g., 5-10 mL/kg for mice). d. Vortex the suspension thoroughly for several minutes to ensure homogeneity. e. If the compound has poor wettability, brief sonication may be used to aid in dispersion.

-

Quality Control: Visually inspect the suspension for uniformity before each administration. Ensure there is no significant precipitation.

-

Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light. Before use, allow the suspension to return to room temperature and vortex thoroughly to re-suspend the compound.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately and safely administer the prepared ADX-629 formulation directly into the stomach of a mouse.

Materials:

-

Prepared ADX-629 formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip for mice)

-

Syringes (1 mL or appropriate size)

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Handling and Restraint: a. Acclimatize the animals to handling for several days prior to the experiment to minimize stress. b. On the day of dosing, weigh each mouse to accurately calculate the volume of the formulation to be administered. c. Gently but firmly restrain the mouse, ensuring control of the head to prevent movement.

-

Gavage Needle Insertion: a. Attach the gavage needle to the syringe containing the calculated dose of the ADX-629 formulation. b. With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat. c. Allow the mouse to swallow the tip of the needle, which will facilitate its entry into the esophagus. d. Advance the needle smoothly and without force into the esophagus. If resistance is met, withdraw the needle and repeat the process. Do not force the needle , as this can cause perforation of the esophagus or trachea.

-

Administration: a. Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation. b. Administer the liquid at a steady pace to avoid regurgitation.

-

Post-Administration Monitoring: a. After administration, gently remove the gavage needle. b. Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes immediately after the procedure and periodically for the next 24 hours.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ADX-629 in a preclinical animal model of an inflammatory disease.

Caption: Preclinical Experimental Workflow.

Disclaimer

The information provided in these application notes is for research purposes only and is based on publicly available data, which is limited. The protocols are generalized and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines. The discontinuation of the clinical development of ADX-629 may limit the availability of further detailed preclinical information. Researchers should always consult primary literature and conduct their own dose-finding studies to determine the optimal experimental conditions.

References

- 1. Aldeyra Therapeutics Advances Investigational Oral RASP Modulator ADX‑629 Into New Phase 2 Systemic Disease Trials | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules - Drugs.com MedNews [drugs.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of WAY 629 in Primary Cell Cultures